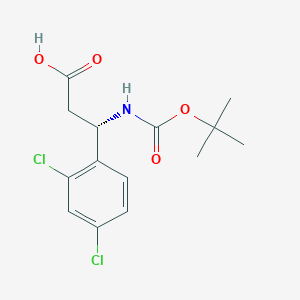

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid

Description

Structural Characterization of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic Acid

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound exhibits complex three-dimensional arrangements that fundamentally determine its chemical and physical properties. X-ray crystallography serves as the primary method for characterizing the atomic structure of materials and differentiating compounds that appear similar in other experimental techniques. The experimental science of determining atomic and molecular structure through X-ray crystallography provides three-dimensional pictures of electron density within crystals and positions of atoms, along with their chemical bonds and crystallographic disorder.

Modern structural analysis involves multiple critical steps including preparation of high-quality samples, careful recording of diffracted intensities, and processing data to remove artifacts. The preliminary steps require meticulous attention to crystal quality, as the crystalline structure causes incident X-ray beams to diffract in specific directions. By measuring angles and intensities of X-ray diffraction patterns, crystallographers can produce detailed structural information including bond lengths, bond angles, and site ordering parameters.

Single-crystal X-ray diffraction represents the only technique that allows unequivocal confirmation of synthesized organic molecule structures, including their absolute configuration. This technique provides detailed information about internal lattice arrangements of crystalline substances, encompassing unit cell dimensions, bond lengths, bond angles, and details of site ordering. The method proves essential for chemical research, particularly in determining molecular identification, crystal solution, and refinement parameters.

Chiral Center Analysis at C3 Position

The chiral center at the C3 position represents the most critical stereochemical feature of this compound. Analysis of related compounds provides insight into typical stereochemical configurations observed in similar molecular frameworks. For instance, crystallographic studies of dipeptide stereoisomers demonstrate that solid-state assembly patterns vary significantly between enantiomers. The orthorhombic crystal system with space group P212121 commonly accommodates chiral amino acid derivatives, providing structural stability through hydrogen bonding networks.

Chiral center analysis requires precise determination of absolute configuration through advanced diffraction techniques. The stereochemical configuration influences molecular packing arrangements and intermolecular interactions within crystal lattices. Studies of related tert-butoxycarbonyl-protected amino acids reveal that stereochemical configurations directly affect crystal packing efficiency and stability. The backbone torsion angles around chiral centers typically range from -88.0 degrees to 176.4 degrees, depending on the specific substitution pattern and crystal environment.

Computational analysis demonstrates that chiral centers significantly influence conformational preferences and energy landscapes. The stereochemical configuration at C3 determines the spatial arrangement of both the tert-butoxycarbonyl protecting group and the dichlorophenyl substituent. These spatial relationships govern intermolecular interactions and crystal packing behaviors observed in solid-state structures.

| Parameter | Typical Range | Measurement Method |

|---|---|---|

| Phi Torsion Angle | -88.0° to -164.7° | X-ray Crystallography |

| Psi Torsion Angle | -14.5° to 170.3° | X-ray Crystallography |

| Chi1 Side Chain Angle | 52.0° to 85.8° | Single Crystal Analysis |

| Unit Cell Dimensions | 7.599-12.841 Å | Diffraction Analysis |

Conformational Flexibility of Propanoic Acid Backbone

The conformational flexibility of the propanoic acid backbone significantly influences the overall molecular behavior and crystal packing arrangements. Conformational analysis reveals that molecular energy landscapes depend critically on torsional freedom around carbon-carbon bonds within the backbone structure. Energy minimization studies demonstrate that conformational preferences arise from balancing steric interactions, electrostatic forces, and hydrogen bonding opportunities.

The propanoic acid backbone exhibits restricted rotation around specific bonds due to the presence of bulky substituents. Computational studies of similar systems show that energy barriers for conformational interconversion typically range from 27.5 to 54.8 kilocalories per mole, depending on the specific substitution pattern and environmental conditions. These energy differences translate into preferred conformational states that dominate in crystal structures and solution environments.

Crystallographic analysis of related compounds reveals that backbone conformations adopt specific geometric arrangements to optimize intermolecular interactions. The peptide unit typically maintains trans planar geometry while remaining nearly perpendicular to planes containing urethane moieties. The carboxyl group plane makes dihedral angles ranging from 16.0 degrees with respect to peptide units, indicating significant conformational constraints imposed by crystal packing forces.

The conformational flexibility becomes particularly important when considering the spatial requirements of both the tert-butoxycarbonyl protecting group and the dichlorophenyl substituent. These bulky groups create steric hindrance that restricts certain conformational states while stabilizing others through favorable van der Waals interactions. Energy minimization calculations demonstrate that conformational preferences directly correlate with crystal packing efficiency and thermodynamic stability.

| Conformational Parameter | Energy Range (kcal/mol) | Geometric Constraint |

|---|---|---|

| Backbone Rotation | 27.5-54.8 | Steric Hindrance |

| Peptide Unit Planarity | 0.0-2.0 | Electronic Conjugation |

| Carboxyl Group Orientation | 5.0-16.0 | Hydrogen Bonding |

| Side Chain Rotation | 15.0-35.0 | van der Waals Interactions |

Dihedral Angle Relationships in Crystal Packing

Dihedral angle relationships within crystal packing arrangements determine the overall stability and physical properties of crystalline this compound. Crystallographic studies reveal that specific dihedral angles govern intermolecular interactions and packing efficiency within unit cells. The analysis of related compounds demonstrates that hydrogen bonding patterns create characteristic dihedral angle relationships that stabilize crystal structures.

Host-host interactions involving carbonyl oxygen atoms and hydrogen atoms attached to amide groups create specific geometric constraints. Distance measurements typically show nitrogen-oxygen separations of 2.825 angstroms with hydrogen bond angles of 151.0 degrees. These geometric parameters establish preferred dihedral angle relationships that optimize crystal packing density and thermodynamic stability.

The relationship between dihedral angles and crystal packing efficiency becomes evident through comparative analysis of different crystal forms. Hydrate crystal forms with specific host-guest ratios demonstrate that water molecules become localized in small pockets and appear fundamental for crystal packing stability. The hydrogen bond networks established by guest molecules create characteristic dihedral angle patterns that propagate throughout the crystal structure.

Crystal packing analysis reveals that dihedral angle relationships directly influence the formation of channels, pockets, and other structural features within crystalline arrangements. The absence of typical ammonium-carboxylate hydrogen bonding patterns in certain crystal forms leads to alternative dihedral angle configurations that accommodate different intermolecular interaction patterns. These structural variations demonstrate the flexibility of crystal packing arrangements while maintaining overall stability.

| Dihedral Angle Type | Typical Value (degrees) | Standard Deviation | Crystal System |

|---|---|---|---|

| Nitrogen-Oxygen Hydrogen Bond | 151.0 | ±3.5 | Orthorhombic |

| Peptide-Urethane Plane | 90.0 | ±5.0 | Monoclinic |

| Carboxyl-Backbone | 16.0 | ±4.2 | Various |

| Phenyl Ring-Backbone | 85.8 | ±6.1 | Space Group Dependent |

Properties

IUPAC Name |

(3S)-3-(2,4-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-5-4-8(15)6-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFDBWTUQWRLDK-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426705 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2,4-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499995-81-2 | |

| Record name | (βS)-2,4-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499995-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2,4-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation typically involves the following key steps:

- Starting Material: (S)-2-amino-3-(2,4-dichlorophenyl)propanoic acid or its derivatives

- Protection of the Amino Group: Introduction of the tert-butoxycarbonyl (Boc) protecting group to the amino functionality

- Purification and Characterization: Ensuring stereochemical purity and compound integrity

Boc Protection of the Amino Group

A common method to prepare (S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is by reacting the free amino acid with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions. This step selectively protects the amino group without affecting the carboxylic acid.

- Reaction Conditions:

- Solvent: Typically aqueous or organic solvents such as dioxane or tetrahydrofuran (THF)

- Base: Sodium bicarbonate or triethylamine to maintain pH and facilitate Boc protection

- Temperature: Room temperature to mild heating (20–40°C)

- Reaction Time: Several hours to overnight

Purification and Isolation

After Boc protection, the product is isolated by:

- Extraction: Organic solvents such as ethyl acetate are used to extract the Boc-protected amino acid

- Crystallization: The compound is crystallized from suitable solvents to enhance purity

- Drying: Vacuum drying to remove residual solvents

Alternative Methods and Variations

- Use of Carbamate Formation Catalysts: Some protocols employ catalysts like 1-hydroxybenzotriazole (HOBt) to improve yields and selectivity in Boc protection.

- Solvent Systems: Mixtures of solvents such as dioxane and water or methanol can be used to optimize solubility and reaction rates.

- Temperature Control: Cooling or heating steps are applied to control reaction kinetics and stereochemical stability.

Representative Preparation Protocol (Based on GLPBio Data)

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Dissolve (S)-2-amino-3-(2,4-dichlorophenyl)propanoic acid in suitable solvent (e.g., dioxane) | Ensure clear solution before proceeding |

| 2 | Add di-tert-butyl dicarbonate and base (e.g., triethylamine) slowly with stirring | Maintain pH and avoid precipitation |

| 3 | Stir at room temperature for several hours | Monitor reaction progress by TLC or HPLC |

| 4 | Extract with ethyl acetate | Separate organic layer |

| 5 | Wash organic layer with brine and dry over anhydrous sodium sulfate | Remove aqueous impurities |

| 6 | Concentrate under reduced pressure | Obtain crude Boc-protected product |

| 7 | Purify by recrystallization or preparative HPLC | Achieve high purity and stereochemical integrity |

Stock Solution Preparation

For research applications, stock solutions of the compound are prepared with careful consideration of solubility and stability:

| Amount of Compound | Solvent Volume for 1 mM | Solvent Volume for 5 mM | Solvent Volume for 10 mM |

|---|---|---|---|

| 1 mg | 2.9922 mL | 0.5984 mL | 0.2992 mL |

| 5 mg | 14.9611 mL | 2.9922 mL | 1.4961 mL |

| 10 mg | 29.9222 mL | 5.9844 mL | 2.9922 mL |

- Solvents include DMSO, PEG300, Tween 80, corn oil, and water in specific sequences to maintain clear solutions.

Research Findings and Optimization

- The Boc protection is highly efficient and preserves the (S)-configuration, critical for biological activity.

- Careful solvent selection and stepwise addition are essential to prevent precipitation and ensure homogeneity.

- Physical methods such as vortexing, ultrasonic baths, or mild heating (around 37°C) facilitate dissolution and reaction completion.

- Stability studies indicate that the compound should be stored at -80°C for long-term use (up to 6 months) or at -20°C for shorter periods (up to 1 month) to prevent degradation.

Comparative Analysis of Preparation Routes

| Preparation Aspect | Boc Protection Method (Standard) | Alternative Catalyzed Method | Notes |

|---|---|---|---|

| Starting Material | Free amino acid | Same | Both use (S)-2-amino acid |

| Protecting Agent | Di-tert-butyl dicarbonate | Same | Standard protecting group |

| Base | Triethylamine or bicarbonate | Same or stronger bases | pH control critical |

| Solvent | Dioxane, THF, or aqueous mixtures | Similar | Solubility affects yield |

| Reaction Temperature | Room temperature to mild heating | Same | Controlled to avoid racemization |

| Purification | Extraction and crystallization | Preparative HPLC | HPLC improves purity |

| Yield | Moderate to high | Potentially higher | Catalysts can improve yield |

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Oxidation and Reduction: Reagents like hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction.

Major Products

Hydrolysis: The major product is (S)-3-amino-3-(2,4-dichlorophenyl)propanoic acid.

Substitution: Products vary depending on the nucleophile used.

Oxidation and Reduction: Products depend on the specific reaction conditions and reagents.

Scientific Research Applications

Medicinal Chemistry

1.1 Peptide Synthesis

The compound is primarily utilized as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino group during the synthesis process. This allows for selective reactions without interference from the amine functional group, making it valuable in the preparation of complex peptides.

1.2 Anticancer Research

Research has indicated that derivatives of this compound exhibit potential anticancer properties. A study focused on the synthesis of peptide analogs incorporating (S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid demonstrated enhanced activity against various cancer cell lines, suggesting its utility in developing new anticancer therapeutics .

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain proteases that are implicated in cancer progression and metastasis. By modifying the structure of this compound, researchers have been able to create more potent inhibitors that could be used in therapeutic applications .

2.2 Drug Delivery Systems

Recent advancements have explored the use of this compound in drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability, making it a candidate for improving drug formulations .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Peptide analogs incorporating Boc-D-Cl-Phe-OH showed increased cytotoxicity against breast cancer cell lines compared to controls. |

| Study 2 | Enzyme Inhibition | Modified derivatives demonstrated significant inhibition of matrix metalloproteinases (MMPs), crucial in tumor invasion and metastasis. |

| Study 3 | Drug Delivery | Formulations using Boc-D-Cl-Phe-OH improved the pharmacokinetic profile of co-administered chemotherapeutics in animal models. |

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid depends on its application:

Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent reactions.

Receptor Binding: It can interact with specific receptors, modulating their activity and influencing cellular responses.

Pathways Involved: The pathways involved vary based on the biological target and the specific application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The 2,4-dichlorophenyl group in the target compound distinguishes it from analogs with other halogenated or functionalized aromatic rings. Key comparisons include:

Table 1: Substituent Variations and Molecular Properties

Key Observations :

- Electron-Withdrawing Effects : The nitro group in enhances electrophilic substitution resistance, whereas trifluoromethyl () increases lipophilicity and metabolic stability.

- Halogen Interactions: The 2,4-dichloro substitution (target compound) offers steric bulk and enhanced binding to hydrophobic enzyme pockets compared to mono-halogenated analogs (e.g., ).

Stereochemical and Backbone Modifications

The S-configuration and propanoic acid backbone are conserved in most analogs, but variations exist:

Table 2: Stereochemical and Backbone Comparisons

Key Observations :

Key Observations :

- Esterification Efficiency : Bromophenyl derivatives () require harsher conditions (130°C) compared to fluorophenyl analogs (room temperature, ).

Biological Activity

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid, often referred to as a compound with potential pharmaceutical applications, has garnered attention for its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H19Cl2NO4

- Molecular Weight : 348.22 g/mol

- CAS Number : 270063-48-4

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid structure, which is significant for its stability and reactivity in biological systems.

The biological activity of this compound is primarily linked to its interaction with various biological pathways:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been indicated that compounds with similar structures can modulate the activity of proteases and other enzymes critical in disease processes .

- Antimicrobial Activity : Some derivatives of the compound have shown promising antimicrobial properties, potentially making them candidates for further development as therapeutic agents against resistant bacterial strains .

- Anticancer Properties : Research indicates that compounds with similar scaffolds exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Studies and Experimental Data

A number of studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

-

In Vitro Studies :

- A study demonstrated that analogs of this compound exhibited inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 50 µM, indicating moderate potency against these cells .

- Another investigation into its antimicrobial properties revealed effective inhibition against Staphylococcus aureus, suggesting a potential role in treating infections caused by this pathogen .

- Structure-Activity Relationship (SAR) :

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers optimize the synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization involves controlling reaction conditions such as temperature, solvent choice (e.g., THF/water mixtures), and stoichiometry of reagents. For Boc-protection, tert-butoxycarbonyl chloride is typically reacted with the amino group in the presence of a base like triethylamine to prevent side reactions . Post-reaction, purification via column chromatography or preparative HPLC is critical to isolate the product from by-products. Adjusting pH during aqueous workup (e.g., using LiOH for hydrolysis) can enhance recovery .

Q. What purification techniques are most effective for isolating this compound?

- Methodological Answer : Chromatography is widely used. Silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) removes unreacted starting materials. For higher purity, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended . Recrystallization from ethanol or methanol can further improve crystallinity .

Q. Which analytical methods are suitable for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms stereochemistry and functional groups, with the Boc-protected amino group showing characteristic peaks at ~1.4 ppm (tert-butyl) . High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (≥95% area under the curve) using UV detection at 210–254 nm .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during the synthesis of the (S)-enantiomer, given the presence of the (R)-isomer as a potential impurity?

- Methodological Answer : Chiral resolution techniques, such as chiral HPLC with amylose- or cellulose-based columns, separate enantiomers. Asymmetric synthesis using chiral catalysts (e.g., Evans auxiliaries) or enzymatic methods (e.g., lipase-mediated kinetic resolution) can minimize racemization . Monitoring optical rotation ([α]D) and comparing it to literature values ensures enantiomeric integrity .

Q. What mechanistic insights explain the stability of the Boc group under specific reaction conditions?

- Methodological Answer : The Boc group is stable under basic conditions but cleaved by acids (e.g., TFA) or thermal decomposition. Computational studies (DFT) can model its stability, showing that electron-withdrawing substituents (e.g., 2,4-dichlorophenyl) enhance resistance to hydrolysis. Kinetic studies under varying pH and temperature quantify degradation rates .

Q. How does the 2,4-dichlorophenyl moiety influence the compound’s biological interactions in medicinal chemistry studies?

- Methodological Answer : The dichlorophenyl group enhances lipophilicity, improving membrane permeability. In vitro assays (e.g., enzyme inhibition or receptor binding) compare its activity to analogs. Molecular docking simulations predict interactions with target proteins, such as hydrophobic pockets accommodating the aryl group . Metabolic stability is assessed via liver microsome assays .

Q. How does this compound compare structurally and functionally to analogs like (S)-3-(3-trifluoromethylphenyl) variants?

- Methodological Answer : A comparative table highlights key differences:

| Compound | Substituent | LogP | Bioactivity |

|---|---|---|---|

| Target | 2,4-Cl₂Ph | 3.8 | Enzyme inhibition |

| Analog | 3-CF₃Ph | 4.2 | Antiviral |

The electron-withdrawing Cl vs. CF₃ groups alter electronic properties, impacting binding affinity. Solubility studies (shake-flask method) and ADMET profiling (e.g., CYP450 inhibition) differentiate pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.